

Application Notes & Protocols: Enzymatic Hydrolysis of Tannic Acid Using Tannase

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Compound of Interest

Compound Name: Tannic Acid

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Introduction

Tannase, or tannin acyl hydrolase (EC 3.1.1.20), is an inducible enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, such as **tannic acid**.^{[1][2]} This reaction yields gallic acid and glucose, molecules with significant applications across various industries.^{[3][4]} Microbial tannases, particularly from fungal sources like *Aspergillus* and bacterial sources like *Bacillus*, are preferred for industrial applications due to their stability and ease of production.^[2]

The primary product, gallic acid (3,4,5-trihydroxybenzoic acid), is a key intermediate in the synthesis of the antibacterial drug Trimethoprim and the antioxidant propyl gallate used in the food and pharmaceutical industries.^{[2][5][6]} This document provides detailed protocols for the production, purification, and application of tannase for the enzymatic hydrolysis of **tannic acid**, along with methods for quantifying the resulting products.

Applications

The enzymatic hydrolysis of **tannic acid** by tannase has a wide array of applications:

- **Pharmaceutical Industry:** The primary application is the production of gallic acid, a precursor for the synthesis of various pharmaceuticals, including the antibacterial agent trimethoprim.

[2][7] Gallic acid itself exhibits antioxidant, antimicrobial, antiviral, and anti-inflammatory properties.[7][8]

- Food and Beverage Industry: Tannase is used to reduce the astringency and bitterness in fruit juices, wine, and beer by breaking down tannins.[9][10] It is also crucial in the manufacturing of instant tea to prevent the formation of "tea cream" at low temperatures, thereby improving solubility.[2]
- Chemical Industry: It is used for the synthesis of gallic acid esters, such as propyl gallate, which are important antioxidants in fats and oils.[1][2]
- Environmental Applications: Tannase can be used in the treatment of tannery effluents, which contain high levels of tannins that are considered environmental pollutants.[2]
- Animal Feed: The enzyme is used to improve the nutritional value of tannin-rich animal feed. [7][10]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Tannase from Various Microbial Sources

Microbial Source	Optimal pH	Optimal Temperature (°C)	Reference(s)
Aspergillus niger	5.0 - 6.2	30 - 40	[9][11][12][13]
Aspergillus awamori	2.0 and 8.0	-	[3]
Aspergillus nidulans	5.5 - 6.0	35	[14]
Pestalotiopsis guepinii	6.9	30.87	[15]
Lactobacillus plantarum	5.0	4	[16]
Rhodococcus NCIM 2891	6.0	30	[17]
Geotrichum cucujoidarum	5.0	25 - 100 (stable range)	

Table 2: Kinetic Parameters of Tannase from Different Microbial Sources

Microbial Source	Substrate	Km (mM)	Vmax (μmol/min or U/mL)	Reference(s)
Aspergillus niger ITCC 6514.07	Tannic Acid	0.012	33.3 μmol/min	[9]
Aspergillus carbonarius	Tannic Acid	7.3 mg/mL	3333.33 U/mL	[18]
Aspergillus niger SCSGAF0145	Tannic Acid	0.43 moles/L	21.55 U/mL	[19]
Geotrichum cucujoidarum	Tannic Acid	2.9	0.34 U/mL	
Pestalotiopsis guepinii URM 7114	Tannic Acid	0.718	250.00 U/mL	[15]

Table 3: Summary of Tannase Purification Results

Microbial Source	Purification Method	Purification Fold	Yield (%)	Reference(s)
Aspergillus niger	Sephadex G-150 Chromatography	7.17	18.35	[13][20]
Aspergillus niger SCSGAF0145	Ammonium Sulphate Precipitation & Sephadex G-150	13.44	47.86	[19]
Aspergillus glaucus	Ammonium Sulphate Precipitation (80%)	4.8	-	[12]
Geotrichum cucujoidarum	Ethanol Precipitation & FPLC	-	50.54	
Rhodococcus NCIM 2891	Ammonium Sulphate Precipitation & DEAE-Cellulose	-	-	[17]

Experimental Protocols

Protocol for Tannase Production via Submerged Fermentation (SmF)

This protocol is based on the cultivation of *Aspergillus niger*.

Materials:

- *Aspergillus niger* strain
- Czapek's Dox Medium (or similar defined medium)
- **Tannic acid** (filter-sterilized, 1% w/v solution)

- Erlenmeyer flasks (250 mL)
- Incubator shaker
- Centrifuge and sterile centrifuge tubes
- 0.1 M Acetate buffer (pH 5.0)

Procedure:

- **Inoculum Preparation:** Inoculate a loopful of *Aspergillus niger* spores into a flask containing a suitable liquid medium. Incubate at 30°C for 24-48 hours with shaking (150 rpm) to prepare the seed culture.
- **Fermentation:** Transfer the inoculum (e.g., 1% v/v) into 250 mL Erlenmeyer flasks containing 100 mL of Czapek's Dox medium supplemented with 1% (w/v) **tannic acid** as the sole carbon source and inducer.[\[13\]](#)[\[20\]](#)
- **Incubation:** Incubate the flasks at 30°C for 72-96 hours under shaking conditions (e.g., 120 rpm).[\[11\]](#)[\[20\]](#)
- **Enzyme Extraction:** After incubation, harvest the culture broth by centrifugation at 10,000 rpm for 20 minutes at 4°C to remove fungal biomass.
- **Crude Enzyme Solution:** The resulting cell-free supernatant is the crude extracellular tannase solution. Store at 4°C or -20°C for further use.[\[20\]](#)

Protocol for Partial Purification of Tannase

This protocol describes a common two-step purification process.

Materials:

- Crude tannase solution
- Ammonium sulfate
- 0.02 M Acetate buffer (pH 4.7) or 0.1 M Citrate buffer (pH 5.0)

- Dialysis tubing
- Magnetic stirrer and stir bar
- Centrifuge
- Sephadex G-150 column (or similar gel filtration matrix)
- Fraction collector

Procedure:

- Ammonium Sulfate Precipitation:
 - Slowly add solid ammonium sulfate to the crude enzyme solution at 4°C with gentle stirring to achieve 80% saturation.[\[2\]](#)[\[14\]](#)
 - Allow the protein to precipitate for at least 4 hours or overnight at 4°C.
 - Collect the precipitate by centrifugation at 10,000 rpm for 20 minutes at 4°C.
 - Discard the supernatant and dissolve the pellet in a minimal volume of 0.1 M acetate buffer (pH 5.0).[\[14\]](#)
- Dialysis:
 - Transfer the dissolved precipitate into dialysis tubing.
 - Dialyze against the same buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.[\[2\]](#)
- Gel Filtration Chromatography:
 - Equilibrate a Sephadex G-150 column with 10 mM acetate buffer (pH 5.0).[\[14\]](#)
 - Load the dialyzed sample onto the column.
 - Elute the protein with the same buffer at a constant flow rate (e.g., 1 mL/min).[\[14\]](#)

- Collect fractions using a fraction collector and measure the protein content (at 280 nm) and tannase activity for each fraction.
- Pool the fractions with the highest tannase activity. This is the partially purified enzyme.
[\[20\]](#)

Protocol for Tannase Activity Assay (Spectrophotometric)

This method is based on the formation of a chromogen between gallic acid (the product) and rhodanine.[\[1\]](#)[\[9\]](#)

Materials:

- Enzyme solution (crude or purified)
- 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0) (Substrate)
- 0.667% (w/v) Methanolic rhodanine
- 0.5 M Potassium hydroxide (KOH)
- Spectrophotometer and cuvettes
- Water bath or incubator at 30°C

Procedure:

- Reaction Setup: In a test tube, mix 0.25 mL of the enzyme solution with 0.25 mL of the methyl gallate substrate solution.
- Control Setup: Prepare a control tube where the enzyme will be added after stopping the reaction.
- Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[\[9\]](#)
- Color Development:

- Stop the reaction by adding 0.3 mL of methanolic rhodanine.
- After 5 minutes, add 0.2 mL of 0.5 M KOH.
- In the control tube, add the enzyme after the addition of KOH.
- Measurement: Dilute the final reaction mixture with 4.0 mL of distilled water, incubate for 10 minutes at 30°C, and measure the absorbance at 520 nm against the control.[9]
- Unit Definition: One unit (U) of tannase activity is defined as the amount of enzyme required to release 1 µmole of gallic acid per minute under the specified assay conditions.

Protocol for Enzymatic Hydrolysis of Tannic Acid

Materials:

- Purified or partially purified tannase solution
- **Tannic acid** solution (e.g., 1% w/v in 0.05 M citrate buffer, pH 5.5)
- Shaking water bath or incubator
- HPLC system for analysis

Procedure:

- Reaction Mixture: Prepare a reaction mixture containing the **tannic acid** solution and the tannase enzyme. The enzyme-to-substrate ratio may need to be optimized.
- Incubation: Incubate the mixture at the optimal temperature and pH for the specific enzyme (e.g., 40°C, pH 5.5).[12][19] The reaction time can vary from a few hours to 24 hours, depending on the desired conversion rate.
- Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.
- Sample Preparation: Centrifuge the reaction mixture to remove any precipitate. Filter the supernatant through a 0.45 µm filter membrane before analysis.[21]

Protocol for Quantification of Gallic Acid by HPLC

Materials:

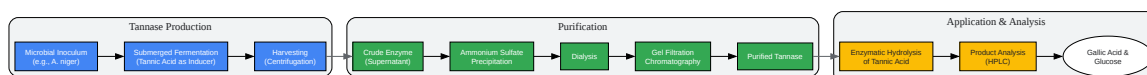
- HPLC system with a UV detector
- C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[[21](#)]
- Gallic acid standard
- Mobile Phase: A mixture of acidified water and an organic solvent (e.g., 0.5 × 10⁻³ M H₃PO₄ solution: acetonitrile = 90:10 v/v).[[21](#)]
- Filtered and degassed solvents

Procedure:

- Standard Curve Preparation: Prepare a series of standard solutions of gallic acid of known concentrations (e.g., 2 to 20 µg/mL) in the mobile phase.[[22](#)]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic elution with 0.5 × 10⁻³ M H₃PO₄: acetonitrile (90:10).[[21](#)]
 - Flow Rate: 0.6 - 1.2 mL/min.[[21](#)][[22](#)]
 - Detection Wavelength: 215 nm or 254-272 nm.[[8](#)][[21](#)]
 - Column Temperature: Ambient or 25°C.[[21](#)]
 - Injection Volume: 10-20 µL.
- Analysis:
 - Inject the prepared standards to generate a standard curve of peak area versus concentration.

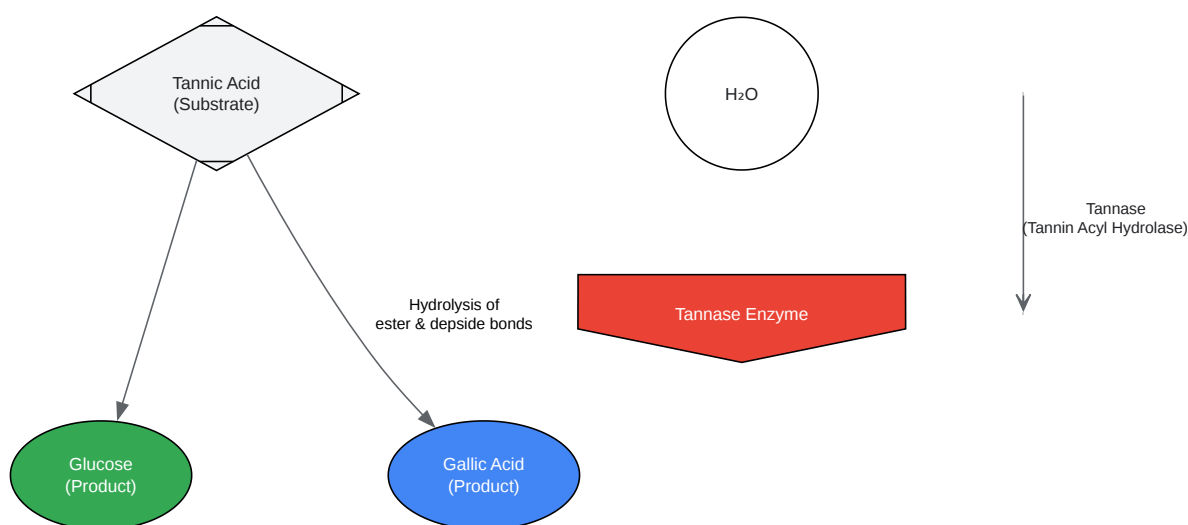
- Inject the filtered samples from the hydrolysis reaction.
- Quantification: Identify the gallic acid peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of gallic acid produced by using the standard curve.[21]

Visualizations



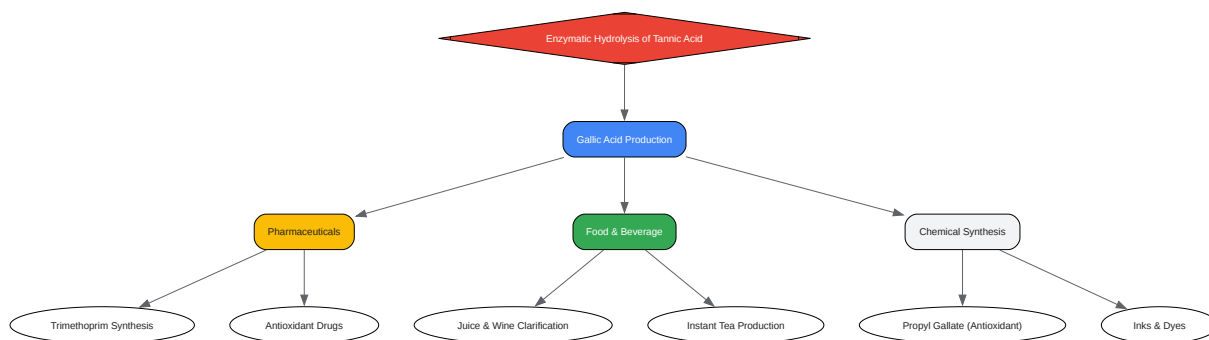
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Caption: Experimental workflow for tannase production, purification, and application.



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Caption: Enzymatic hydrolysis of **tannic acid** into gallic acid and glucose by tannase.



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Caption: Applications derived from the enzymatic production of gallic acid.

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